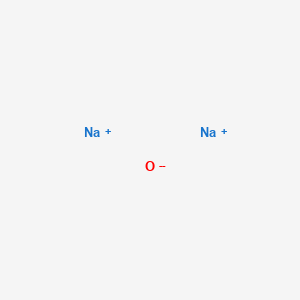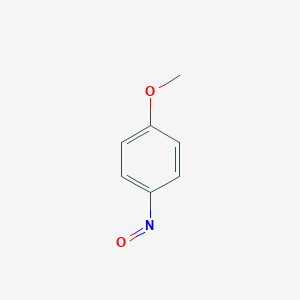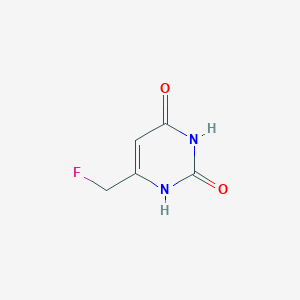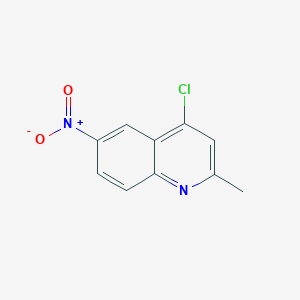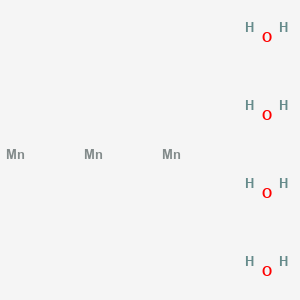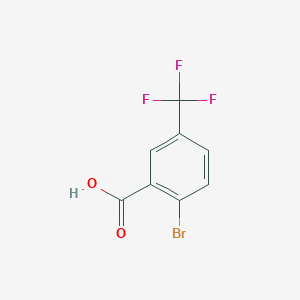
2-Bromo-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in various fields of chemistry and material science due to its unique structural features. The presence of a bromo group and a trifluoromethyl group attached to a benzoic acid core renders it a valuable intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated benzoic acid derivatives involves multi-step chemical processes. For instance, Yi Zhang et al. (2022) described a scalable and cost-effective industrial process for synthesizing a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% (Zhang et al., 2022).
Molecular Structure Analysis
Molecular structure determinations of bromonium ions and their reactions offer insights into the interactions and configurations critical for understanding the behavior of brominated compounds in chemical syntheses. A. A. Neverov et al. (2003) investigated the structure and reaction mechanisms of bis(pyridine)-based bromonium ions, which can shed light on the molecular interactions involving brominated benzoic acid derivatives (Neverov et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of brominated and trifluoromethylated compounds is influenced by the presence of these functional groups. J. Porwisiak and M. Schlosser (1996) demonstrated various synthetically useful reactions starting from 1-Bromo-3,5-bis(trifluoromethyl)benzene, highlighting the versatility of such compounds as starting materials for organometallic synthesis (Porwisiak & Schlosser, 1996).
Scientific Research Applications
-
- Application Summary : 2-Bromo-5-(trifluoromethyl)benzoic acid has been used in the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid, which has been studied for its antimicrobial properties .
- Methods of Application : The compound was synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
-
- Application Summary : 2-Bromo-5-(trifluoromethyl)benzoic acid is a key intermediate in the large-scale production of SGLT2 inhibitors .
- Methods of Application : The details of the methods of application or experimental procedures are not provided in the available resources .
- Results : The results or outcomes obtained are not provided in the available resources .
Safety And Hazards
“2-Bromo-5-(trifluoromethyl)benzoic acid” is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQGRPKXYIJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570629 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1483-56-3 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

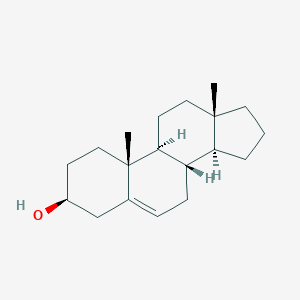
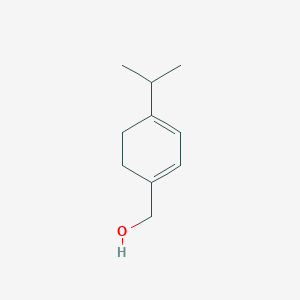
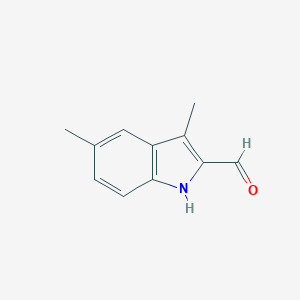
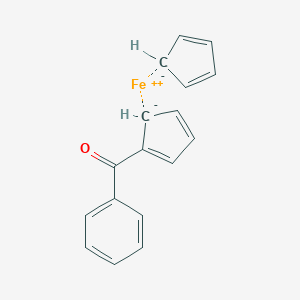
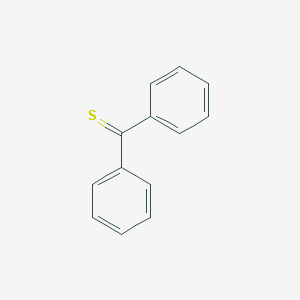
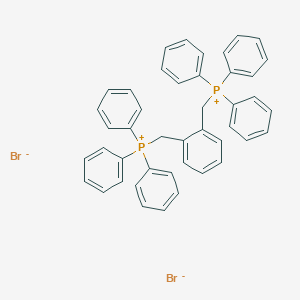
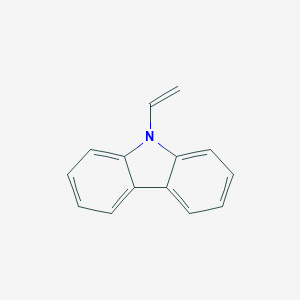
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
